Specificity of TPEG-P for ALP Over Other Phosphatases
TPEG-P exhibits a high degree of specificity for alkaline phosphatase (ALP) compared to other common phosphatases, such as acid phosphatase (ACP) and protein tyrosine phosphatase (PTP1B). This selectivity is a direct consequence of its intramolecular hydrogen bond (IMHB) design [1].
| Evidence Dimension | Fluorescence intensity fold-change upon enzyme activation |
|---|---|
| Target Compound Data | ~35-fold increase with ALP |
| Comparator Or Baseline | ~5-fold increase with ACP; <2-fold increase with PTP1B |
| Quantified Difference | ~7-fold higher activation by ALP compared to ACP; ~17.5-fold higher compared to PTP1B |
| Conditions | In vitro enzyme assay with purified recombinant enzymes |
Why This Matters
High specificity ensures that the fluorescent signal directly correlates with ALP activity in DILI models, reducing false positives from other phosphatases present in liver tissue.
- [1] Xue Chen, et al. Rational Design of an Intramolecular Hydrogen Bond Enhanced Fluorescent Probe for Diagnosis of Drug-Induced Liver Injury. ACS Materials Lett. 2024, 6, 3, 1059–1068. View Source
